molecular formula C18H23N3O4 B046001 Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate CAS No. 111478-85-4

Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate

Cat. No. B046001
M. Wt: 345.4 g/mol
InChI Key: FOYLTCVVCSZQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Compounds structurally related to Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate have been synthesized and studied for their chemical properties. For instance, the synthesis of a series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids was accomplished through the acid-catalyzed condensation of substituted tryptophols, highlighting the methodological advancements in creating similar compounds (Martel, Demerson, Humber, & Philipp, 1976).

  • Mechanistic Insights into Degradation : Research has focused on understanding the degradation mechanisms of compounds like Etodolac, which shares a similar structure. Studies have identified main degradation products and elucidated the kinetics of these processes, contributing to a deeper understanding of the stability and degradation pathways of these types of compounds (Lee, Padula, & Lee, 1988).

  • Chemoselective Synthesis : The compound has also been a focus in the context of chemoselective synthesis, where it has been used as a starting point or intermediary in the creation of various chemically significant molecules. This includes the development of new synthetic methodologies for creating complex structures (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Biological Activities

  • Analgesic and Anti-inflammatory Properties : Certain analogs of this compound, such as etodolac, have been extensively studied for their potent analgesic and anti-inflammatory effects. This research has been pivotal in understanding the therapeutic potential of these compounds in treating inflammatory conditions (Katz, Demerson, Shaw, Asselin, Humber, Conway, Gavin, Guinosso, Jensen, & Mobilio, 1988).

  • Evaluation in Anticancer Research : Modifications and evaluations of ethyl carbamate derivatives, similar in structure to the target compound, have been conducted to understand their potential in anticancer applications. This highlights the diverse therapeutic avenues explored with these compounds (Temple, Rener, & Comber, 1989).

  • Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the exploration of new therapeutic agents in the field of infectious diseases (Prasad, 2017).

properties

CAS RN

111478-85-4

Product Name

Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-3-10-6-5-7-11-15-12(20-18(19)23)9-25-13(8-14(22)24-4-2)17(15)21-16(10)11/h5-7,12-13,21H,3-4,8-9H2,1-2H3,(H3,19,20,23)

InChI Key

FOYLTCVVCSZQDD-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC

synonyms

4-ureidoetodolac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
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Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
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Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
Reactant of Route 4
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
Reactant of Route 5
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate

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